molecular formula C8H7IN4 B040322 5-Iodoquinazoline-2,4-diamine CAS No. 119584-76-8

5-Iodoquinazoline-2,4-diamine

Cat. No. B040322
M. Wt: 286.07 g/mol
InChI Key: SUZLYYOTNUWNLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-diaminoquinazolines, including derivatives like 5-Iodoquinazoline-2,4-diamine, can be achieved through several strategies. One approach involves the solid-phase synthesis, starting from acyl isothiocyanate resin, followed by sequential condensation with 2-aminobenzonitriles and amines, leading to traceless cleavage and cyclization, producing 2,4-diaminoquinazolines with good yields and purity (Wilson, 2001).

Molecular Structure Analysis

The molecular structure of 5-Iodoquinazoline-2,4-diamine and related compounds has been elucidated through various spectroscopic techniques. These compounds exhibit a unique set of structural features that facilitate a wide range of chemical reactions and interactions, contributing to their significance in synthetic and medicinal chemistry research.

Chemical Reactions and Properties

5-Iodoquinazoline-2,4-diamine participates in a variety of chemical reactions, highlighting its versatility. For instance, organoiodine(III) mediated intramolecular oxidative cyclization is a proficient metal-free method for constructing complex heterocycles, demonstrating the reactivity of such compounds in facilitating C–N bond formation under mild conditions (Manivel et al., 2015).

Scientific Research Applications

Synthesis and Chemical Properties

  • Zinc-Mediated Reactions : Boulton, Fox, Hodgson, and Lennon (2005) developed a method for coupling acyl and imino substituents to 5-Iodoquinazoline-2,4-diamine using zinc-mediated intramolecular transfer, which is effective for a variety of substituents (Boulton, L., Fox, M., Hodgson, P., & Lennon, I., 2005).
  • Cyclization Techniques : Hachiya, Nagoshi, and Shimizu (2019) reported on the synthesis of 2-aryl-4-iodoquinazolines using titanium tetraiodide/trimethylsilyl iodide, demonstrating a remarkable synergetic effect in promoting cyclization (Hachiya, I., Nagoshi, S., & Shimizu, M., 2019).

Medical and Biological Applications

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H312, and H332, which indicate that it can be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-iodoquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZLYYOTNUWNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152504
Record name 2,4-Quinazolinediamine, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodoquinazoline-2,4-diamine

CAS RN

119584-76-8
Record name 2,4-Quinazolinediamine, 5-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Quinazolinediamine, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Fluoro-6-iodobenzonitrile (700 mg; 2.83 mmol) is dissolved in dimethylacetamide (5 mL) with guanidine carbonate (766 mg; 4.25 mmol). The vessel is purged with N2, sealed, and heated to 165° C. for 5 hours. After cooling to room temperature, the reaction mixture is placed in the freezer overnight. The precipitate which has formed is removed by filtration and purified by recrystallization from 50% EtOH/water. The resulting solids are filtered and dried at room temperature to yield 158 mg of 5-iodoquinazoline-2,4-diamine.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
766 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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